

Spectroscopic Analysis of (6-(Aminomethyl)pyridin-2-yl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (6-(Aminomethyl)pyridin-2-yl)methanol

Cat. No.: B1287189

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the compound **(6-(Aminomethyl)pyridin-2-yl)methanol** (CAS No. 50501-31-0).[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#) Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted spectroscopic data based on established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), supported by data from analogous compounds. It also includes comprehensive, standardized experimental protocols for obtaining such data.

Chemical Structure and Properties

- IUPAC Name: **(6-(Aminomethyl)pyridin-2-yl)methanol**
- Synonyms: 6-(Aminomethyl)-2-pyridinemethanol, 6-Hydroxymethyl-pyridine-2-methanamine, 2-(Aminomethyl)-6-(hydroxymethyl)pyridine[\[2\]](#)[\[3\]](#)
- Molecular Formula: C₇H₁₀N₂O[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Molecular Weight: 138.17 g/mol [\[1\]](#)[\[2\]](#)[\[3\]](#)

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **(6-(Aminomethyl)pyridin-2-yl)methanol**. These predictions are based on the analysis of its functional groups and comparison with structurally similar compounds.

Predicted ^1H NMR Data

Table 1: Predicted ^1H NMR Chemical Shifts (in ppm)

Protons	Predicted Chemical Shift (δ)	Multiplicity	Integration
Pyridine H (3, 5 positions)	~ 7.2 - 7.4	Doublet	2H
Pyridine H (4 position)	~ 7.6 - 7.8	Triplet	1H
-CH ₂ OH (methanol)	~ 4.6	Singlet	2H
-CH ₂ NH ₂ (aminomethyl)	~ 3.9	Singlet	2H
-OH	~ 5.0 (variable)	Broad Singlet	1H
-NH ₂	~ 2.0 (variable)	Broad Singlet	2H

Prediction Basis: The chemical shifts for the pyridine ring protons are estimated based on typical values for 2,6-disubstituted pyridines. The shifts for the aminomethyl and hydroxymethyl protons are based on standard values for these functional groups attached to an aromatic ring.

Predicted ^{13}C NMR Data

Table 2: Predicted ^{13}C NMR Chemical Shifts (in ppm)

Carbon Atom	Predicted Chemical Shift (δ)
Pyridine C (2, 6 positions)	~ 158 - 162
Pyridine C (4 position)	~ 137 - 140
Pyridine C (3, 5 positions)	~ 118 - 122
-CH ₂ OH (methanol)	~ 64
-CH ₂ NH ₂ (aminomethyl)	~ 46

Prediction Basis: The predicted chemical shifts are based on the known effects of amino and hydroxyl substituents on the carbon atoms of a pyridine ring.

Predicted Infrared (IR) Spectroscopy Data

Table 3: Predicted Characteristic IR Absorption Bands

Functional Group	Predicted Wavenumber (cm ⁻¹)	Intensity
O-H Stretch (alcohol)	3200 - 3600	Strong, Broad
N-H Stretch (amine)	3300 - 3500	Medium, Doublet
C-H Stretch (aromatic)	3000 - 3100	Medium
C-H Stretch (aliphatic)	2850 - 3000	Medium
C=C, C=N Stretch (pyridine ring)	1400 - 1600	Medium to Strong
C-O Stretch (primary alcohol)	1000 - 1050	Strong
N-H Bend (amine)	1590 - 1650	Medium

Prediction Basis: The predicted IR absorption bands are based on the characteristic vibrational frequencies of the functional groups present in the molecule.

Predicted Mass Spectrometry (MS) Data

Table 4: Predicted Mass-to-Charge Ratios (m/z)

Ion	Predicted m/z	Description
$[M]^+$	138.08	Molecular Ion
$[M+H]^+$	139.09	Protonated Molecular Ion
121.08	Loss of NH_3	
107.07	Loss of CH_2OH	
93.06	Loss of CH_2NH_2	

Prediction Basis: The molecular ion peak corresponds to the molecular weight of the compound. The $[M+H]^+$ peak is expected in soft ionization techniques like electrospray ionization (ESI). The fragment ions are predicted based on the likely cleavage of the aminomethyl and hydroxymethyl groups.

Experimental Protocols

The following are detailed, standardized methodologies for the spectroscopic analysis of a solid organic compound such as **(6-(Aminomethyl)pyridin-2-yl)methanol**.

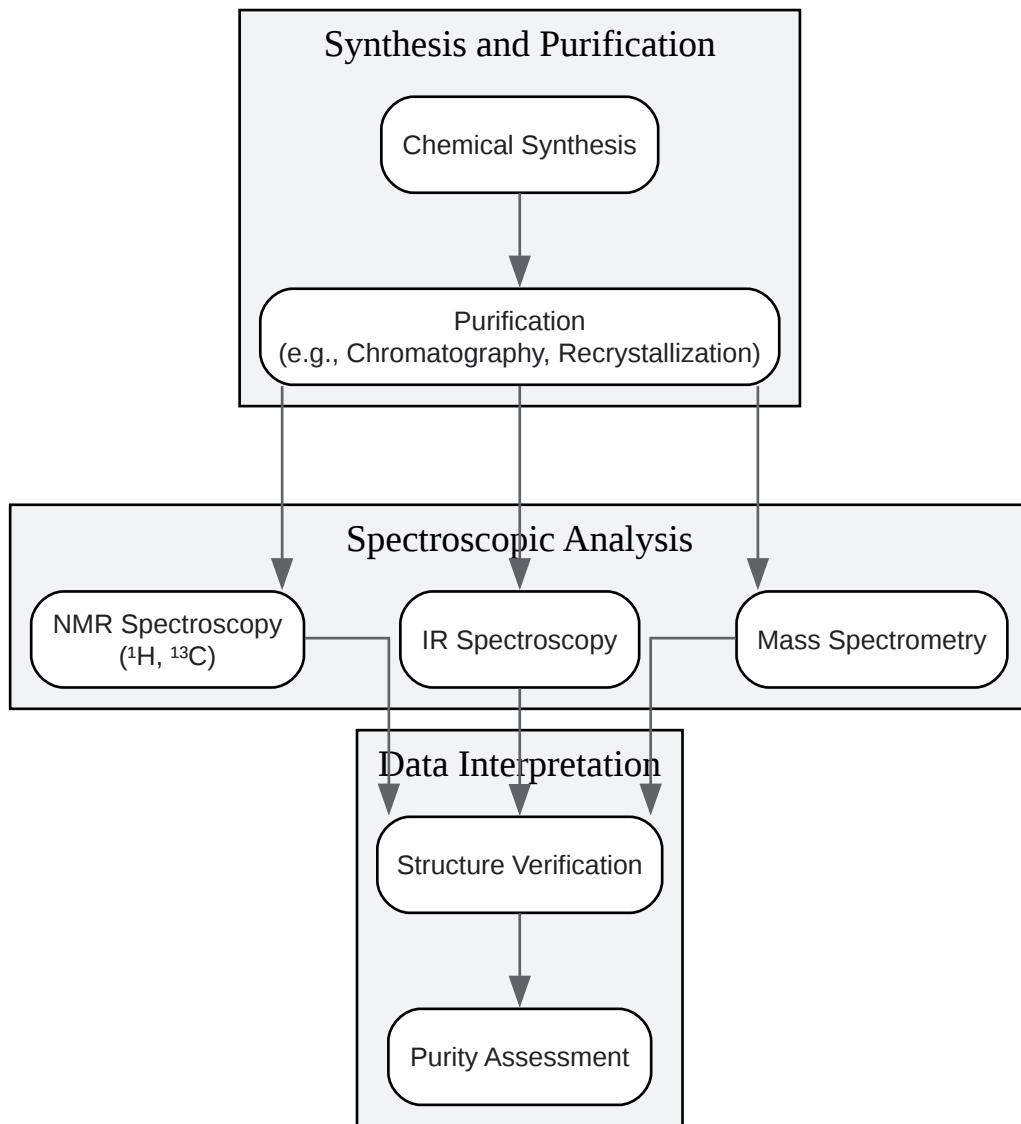
Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - Weigh approximately 5-10 mg of the solid sample.
 - Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d_6 , CDCl_3 , or D_2O) in a clean, dry vial.
 - Transfer the solution to a standard 5 mm NMR tube.
- Instrument Parameters (^1H NMR):
 - Spectrometer: 400 MHz or higher field NMR spectrometer.
 - Pulse Sequence: Standard single-pulse sequence.

- Acquisition Time: 2-4 seconds.
- Relaxation Delay: 1-5 seconds.
- Number of Scans: 16-64, depending on sample concentration.
- Spectral Width: 0-12 ppm.
- Reference: Tetramethylsilane (TMS) at 0.00 ppm or the residual solvent peak.
- Instrument Parameters (^{13}C NMR):
 - Spectrometer: 100 MHz or higher field NMR spectrometer.
 - Pulse Sequence: Proton-decoupled pulse sequence.
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2-5 seconds.
 - Number of Scans: 1024 or more, due to the low natural abundance of ^{13}C .
 - Spectral Width: 0-200 ppm.
 - Reference: TMS at 0.00 ppm or the deuterated solvent peaks.

Infrared (IR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance - ATR):
 - Place a small amount of the solid sample directly onto the ATR crystal.
 - Apply pressure using the anvil to ensure good contact between the sample and the crystal.
- Instrument Parameters (FT-IR):
 - Spectrometer: Fourier-transform infrared (FT-IR) spectrometer.


- Spectral Range: 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32.
- Background: A background spectrum of the empty ATR crystal should be collected before analyzing the sample.

Mass Spectrometry (MS)

- Sample Preparation (Electrospray Ionization - ESI):
 - Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water).
 - A small amount of formic acid or ammonium hydroxide can be added to promote protonation or deprotonation, respectively.
- Instrument Parameters (LC-MS with ESI source):
 - Mass Spectrometer: A quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer.
 - Ionization Mode: Positive ion mode to observe $[\text{M}+\text{H}]^+$.
 - Mass Range: m/z 50-500.
 - Capillary Voltage: 3-5 kV.
 - Drying Gas Flow and Temperature: Optimized for the specific instrument and solvent system.
 - Nebulizer Pressure: Optimized for stable spray.
 - Data Acquisition: Full scan mode. For fragmentation data, tandem MS (MS/MS) can be performed on the precursor ion of interest.

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a chemical compound.

[Click to download full resolution via product page](#)

Caption: Workflow for Synthesis and Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (6-(Aminomethyl)pyridin-2-yl)methanol | CAS 50501-31-0 | Chemical-Suppliers [chemical-suppliers.eu]
- 2. americanelements.com [americanelements.com]
- 3. CAS 50501-31-0 | 6-(Aminomethyl)-2-pyridinemethanol - Synblock [synblock.com]
- 4. (6-(Aminomethyl)pyridin-2-yl)methanol,50501-31-0-Chemicalbridge-Chemicalbridge [chemicalbridge.co.uk]
- To cite this document: BenchChem. [Spectroscopic Analysis of (6-(Aminomethyl)pyridin-2-yl)methanol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1287189#spectroscopic-data-of-6-aminomethyl-pyridin-2-yl-methanol-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com